molecular formula C15H19N5 B2950514 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone CAS No. 51924-81-3

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone

Cat. No. B2950514
CAS RN: 51924-81-3
M. Wt: 269.352
InChI Key: TWRIAIBOIPGYSV-UHFFFAOYSA-N
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Description

“3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 . It is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .


Synthesis Analysis

The synthesis of this compound involves computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found .

Scientific Research Applications

Antiviral Research

SARS-CoV-2 Mpro Inhibition: A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. This compound has shown potential in virtual screening and molecular dynamics simulation, leading to the synthesis and evaluation of new inhibitors . The research indicates that compounds based on this scaffold could be optimized for better efficacy against viral proteases.

Pain Management

Opioid Receptor Agonism: The compound has been investigated for its role as an opioid receptor agonist with less accompanying gastrointestinal dysfunction than morphine . This suggests its potential application in developing new pain management therapies that could offer relief without some of the common side effects associated with opioids.

Medicinal Chemistry

Synthesis of Derivatives: The compound serves as a scaffold for the synthesis of various derivatives. A green protocol for the chemoselective synthesis of indole derivatives has been developed, indicating the compound’s versatility in medicinal chemistry applications .

Cancer Research

Cytotoxic Effect Evaluation: Derivatives of the compound have been assessed for their cytotoxic effects on cancer cell lines, such as MCF-7 and MDA-MB-231 . This research application is crucial for discovering new cancer therapies and understanding the compound’s role in cancer treatment.

Computational Chemistry

Molecular Docking and Dynamics: The compound’s applications extend to computational chemistry, where it is used in molecular docking and dynamics studies to predict interactions with biological targets . This is essential for drug discovery and understanding the molecular basis of diseases.

Pharmacology

Receptor Binding Affinity: Studies have shown that the compound has significant binding affinity to various opioid receptors, which is important for the development of drugs with targeted effects in pharmacology .

Biochemistry

Protein-Ligand Interaction: The compound’s interaction with proteins, such as viral proteases, is studied to understand the biochemical pathways and mechanisms of action . This knowledge is vital for designing drugs that can effectively modulate these interactions.

Drug Development

Hit Optimization: The compound’s role in hit optimization for drug development is noteworthy. Researchers discuss the structure-activity relationship (SAR) and further possibilities for optimizing hits in the context of drug development .

properties

IUPAC Name

4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRIAIBOIPGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone

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